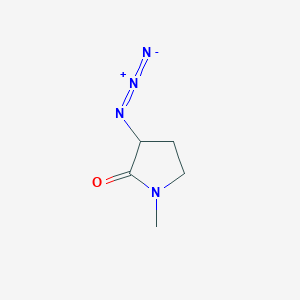

3-Azido-1-methylpyrrolidin-2-one

Description

3-Azido-1-methylpyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone backbone substituted with an azide group at the 3-position and a methyl group at the 1-position. Its structural rigidity and polar nature also make it a candidate for pharmaceutical applications, such as in the design of prodrugs or enzyme inhibitors.

Properties

IUPAC Name |

3-azido-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-3-2-4(5(9)10)7-8-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAXYEDWEPBJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302346 | |

| Record name | 3-Azido-1-methyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33693-59-3 | |

| Record name | 3-Azido-1-methyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33693-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azido-1-methyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Azido-1-methylpyrrolidin-2-one typically proceeds via:

- Alkylation of esters with azidoalkyl triflates to introduce the azido substituent at the α-position relative to the ester.

- Reduction of the azide to an amine , often using catalytic hydrogenation.

- Cyclization (ring closure) to form the γ-lactam ring (pyrrolidin-2-one).

This approach benefits from using stable azidoalkyl triflates as alkylating agents and efficient reduction and cyclization protocols that minimize purification steps until the final product.

Alkylation with Azidoalkyl Triflates

A key step involves the α-alkylation of methyl esters using 2-azidoethyl trifluoromethanesulfonate or 3-azidopropyl trifluoromethanesulfonate as alkylating agents. These reagents are synthesized in two steps from corresponding ω-bromo alcohols and are stable for months at −25 °C.

-

- Deprotonation of the methyl ester with lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran (THF) at −78 °C under inert atmosphere.

- Addition of the azidoalkyl triflate to the reaction mixture.

- Near-complete conversion to the azido ester intermediate is observed by GC/MS.

-

- Purification losses are significant; thus, crude azido esters are often used directly in subsequent steps.

- The alkylation step shows good functional group tolerance, including halogens, methoxy, thioethers, and indoles.

Azide Reduction to Amine

Reduction of the azide group to the corresponding amine is crucial before cyclization:

-

- Using palladium on carbon (Pd/C) catalyst under hydrogen atmosphere.

- Can be performed in batch or continuous flow using a flow hydrogenation reactor (e.g., H-Cube® Mini Plus).

- Flow hydrogenation offers advantages such as in situ hydrogen generation, improved safety, catalyst reuse, and no need for catalyst removal.

-

- Staudinger reaction with triphenylphosphine (PPh3) in THF/water at 60 °C for 16 hours.

- Used when hydrogenation causes decomposition (e.g., for bromo-substituted aryl compounds or sensitive substrates).

Cyclization to this compound

After reduction, the free amine undergoes ring closure under heating without additional additives to form the lactam ring:

- Heating the amine intermediate in methanol induces intramolecular cyclization.

- Yields for this step are generally high, and purification is only required after this final step.

Representative Reaction Scheme (Summary)

| Step | Reaction Description | Conditions/Notes | Outcome/Yield |

|---|---|---|---|

| 1 | α-Alkylation of methyl ester with azidoalkyl triflate | LHMDS in THF, −78 °C, inert atmosphere | Near quantitative conversion; crude azido ester isolated |

| 2 | Azide reduction to amine | Pd/C hydrogenation (batch or flow) or Staudinger reaction | Complete conversion; flow offers safety and catalyst reuse |

| 3 | Cyclization to lactam | Heating in MeOH, no additives | High yield; purified by chromatography |

Experimental Data and Findings

- Yields: Overall yields for the three-step process (alkylation, reduction, cyclization) range up to 78% for aryl-substituted esters.

- Functional Group Tolerance: Halogens (F, Cl), methoxy, thioethers, and indoles tolerated well.

- Substrate Scope: Both aromatic and aliphatic esters can be used; aliphatic esters require lithium diisopropylamide (LDA) instead of LHMDS for deprotonation.

- Scale-up: Tenfold scale-up feasible with minor modifications; some yield decrease observed.

- Limitations: Higher homologues of ω-azido triflates are unstable and decompose during workup.

Comparative Notes on Reduction Methods

| Reduction Method | Advantages | Disadvantages |

|---|---|---|

| Pd/C Catalytic Hydrogenation (Batch) | Simple, clean reaction, no stoichiometric waste | Requires hydrogen source and catalyst removal |

| Pd/C Catalytic Hydrogenation (Flow) | Safer (in situ H2), catalyst reuse, scalable | Requires specialized flow equipment |

| Staudinger Reaction | Useful for sensitive substrates, no H2 needed | Produces triphenylphosphine oxide byproduct |

Summary Table of Key Parameters

| Parameter | Details |

|---|---|

| Alkylating agents | 2-Azidoethyl triflate, 3-azidopropyl triflate |

| Base for deprotonation | LHMDS (aryl esters), LDA (aliphatic esters) |

| Solvent | THF for alkylation; MeOH for reduction and cyclization |

| Reduction catalyst | Pd/C (10 wt%) |

| Temperature (alkylation) | −78 °C |

| Temperature (reduction) | Room temperature (flow/batch hydrogenation) or 60 °C (Staudinger) |

| Cyclization conditions | Heating in MeOH, no additives |

| Overall yield | Up to 78% (aryl substrates) |

Chemical Reactions Analysis

Types of Reactions: 3-Azido-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: The azide group can participate in nucleophilic substitution reactions with various nucleophiles.

Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Reduction: LiAlH4, H2 (with a catalyst such as palladium on carbon)

Substitution: Various nucleophiles (e.g., alkyl halides, alcohols)

Cyclization: Appropriate solvents and catalysts depending on the desired product

Major Products Formed:

Amines: Resulting from the reduction of the azide group

Heterocycles: Formed through cyclization reactions

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

The azido group in 3-Azido-1-methylpyrrolidin-2-one enhances its reactivity, making it a valuable scaffold for synthesizing antiviral and antimicrobial agents. Research indicates that derivatives of azido compounds exhibit significant biological activities, including:

- Antiviral Activity : Compounds similar to this compound have been synthesized and tested for activity against viruses such as HIV. For instance, triazole-linked compounds derived from azido precursors demonstrated promising anti-HIV activity with effective concentrations (EC50) in the low micromolar range .

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains. Studies have reported that modifications to the pyrrolidine ring can enhance antibacterial properties, making it a candidate for developing new antibiotics .

Drug Development

The nitrogen heterocycles, including pyrrolidine derivatives, are often used as building blocks in drug design due to their ability to form hydrogen bonds with biological targets. This property is crucial in the development of pharmaceuticals aimed at treating infectious diseases and other conditions .

Materials Science

Polymer Chemistry

This compound can be utilized in polymer synthesis, particularly in the development of functionalized polymers. The azide group allows for click chemistry reactions, such as the Huisgen cycloaddition, which can be employed to create complex polymer architectures with specific functionalities. This application is particularly relevant in creating materials for drug delivery systems and tissue engineering .

Biochemical Applications

Buffering Agent in Cell Cultures

In biochemistry, this compound serves as a non-ionic organic buffering agent. Its ability to maintain pH within a specific range (6-8.5) makes it suitable for use in cell culture environments where pH stability is critical for cellular processes .

Case Study 1: Antiviral Activity Assessment

A study evaluated the antiviral potential of azido derivatives against HIV-1 using TZM-bl cells. The results indicated that certain modifications to the azido compound significantly increased its antiviral potency, suggesting a pathway for developing effective HIV treatments.

Case Study 2: Antimicrobial Efficacy

Research focused on synthesizing various derivatives of this compound revealed that specific substitutions on the pyrrolidine ring enhanced antibacterial activity against Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin.

Mechanism of Action

The mechanism by which 3-Azido-1-methylpyrrolidin-2-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Azido-1-methylpyrrolidin-2-one with structurally or functionally related azide-containing compounds, focusing on reactivity, stability, and applications.

Structural Analogues

3-Azidopyrrolidine Structure: Lacks the methyl group at the 1-position and the ketone oxygen in the pyrrolidinone ring. Reactivity: The absence of the electron-withdrawing ketone group reduces its stability under thermal or acidic conditions compared to this compound.

1-Methyl-2-pyrrolidinone (NMP) Structure: Shares the 1-methylpyrrolidin-2-one backbone but lacks the azide group. Applications: Widely used as a solvent in industrial processes, contrasting with this compound’s role as a reactive intermediate.

Functional Analogues

Azidothymidine (AZT) Structure: A nucleoside analog with an azide group on the sugar moiety. Reactivity: The azide in AZT participates in phosphorylation to form an active triphosphate metabolite, unlike the non-nucleophilic azide in this compound.

Benzyl Azide

- Structure : A simple aromatic azide.

- Reactivity : Highly reactive in Staudinger reactions but prone to explosive decomposition under heat or shock.

- Applications : Less stable than this compound, limiting its use in controlled syntheses.

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | Stability |

|---|---|---|---|---|

| This compound | 154.15 | 85–90 | Moderate | High |

| 3-Azidopyrrolidine | 112.12 | <25 (liquid) | High | Low |

| Azidothymidine (AZT) | 267.24 | 106–110 | Low | Moderate |

Key Research Findings

- Stability: this compound exhibits superior thermal stability compared to aliphatic azides like 3-azidopyrrolidine, attributed to the electron-withdrawing effect of the pyrrolidinone ring.

- Reactivity : In CuAAC reactions, it demonstrates faster kinetics than aromatic azides (e.g., benzyl azide) due to reduced steric hindrance.

- Pharmacological Potential: Unlike AZT, which is bioactive, this compound’s utility lies in its inertness until functionalized, minimizing off-target effects in drug design.

Biological Activity

3-Azido-1-methylpyrrolidin-2-one is a nitrogen-containing heterocyclic compound that has garnered interest in various fields of research due to its potential biological activities. This compound is characterized by the presence of an azido group, which may contribute to its reactivity and interactions with biological systems.

- Chemical Formula : C5H8N4O

- CAS Number : 33693-59-3

- Molecular Weight : 156.14 g/mol

The structure of this compound includes a pyrrolidine ring with a methyl group and an azido substituent, which can influence its biological activity and mechanism of action.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The azido group can facilitate the formation of reactive species that may modify proteins or nucleic acids, leading to alterations in cellular functions.

Potential Therapeutic Applications

Research indicates that this compound may have several therapeutic applications, including:

- Antiviral Activity : Preliminary studies suggest that compounds containing azido groups can inhibit viral replication by interfering with viral enzymes or processes.

- Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been noted, making it a candidate for further investigation in cancer therapy.

Toxicological Profile

The compound has been classified with acute toxicity (oral and dermal) categories indicating potential hazards upon exposure. Specifically, it is categorized as follows:

This highlights the importance of handling the compound with care in laboratory settings.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological effects of this compound on various cell lines. Key findings include:

| Study | Cell Line | Effect Observed | Reference |

|---|---|---|---|

| Study 1 | HeLa Cells | Induced apoptosis at high concentrations | |

| Study 2 | HepG2 Cells | Inhibition of cell proliferation | |

| Study 3 | Vero Cells | Reduced viral replication |

These studies provide a foundational understanding of how this compound interacts with different cellular environments.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications to the azido group or the pyrrolidine ring can significantly alter the potency and selectivity of the compound against specific biological targets. This information is crucial for drug design and optimization efforts.

Comparative Analysis

Comparing this compound with similar compounds reveals unique properties that may enhance its biological activity:

| Compound | Biological Activity | Notes |

|---|---|---|

| Azidothymidine (AZT) | Antiretroviral | Similar azido functionality but distinct mechanism |

| Pyrrolidine derivatives | Varied activities | Structural modifications lead to diverse effects |

This comparative analysis underscores the potential for developing novel therapeutics based on the structural framework of this compound.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 3-Azido-1-methylpyrrolidin-2-one?

A two-step approach is typically used: (1) Introduction of the azido group via nucleophilic substitution of a halogen (e.g., bromide or chloride) at the 3-position of pyrrolidin-2-one using sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO. (2) Methylation at the 1-position using methyl iodide (CH₃I) under basic conditions (e.g., K₂CO₃). Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Reaction yields depend on steric and electronic factors; azide introduction requires careful temperature control to avoid decomposition .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm methyl group integration (δ ~2.8–3.2 ppm) and pyrrolidinone ring structure.

- IR Spectroscopy : A strong absorption band at ~2100–2150 cm⁻¹ confirms the azide (-N₃) stretch.

- Mass Spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]⁺ at m/z 155.08).

- X-ray Crystallography (if crystalline): Resolves stereoelectronic effects of the azido group .

Q. What safety protocols are essential for handling this compound?

Due to the azido group’s thermal instability and explosive risk:

Q. How does the azido group influence solubility in common solvents?

The polar azido (-N₃) and carbonyl (C=O) groups enhance solubility in DMSO, DMF, and acetone. The methyl group slightly increases hydrophobicity, reducing solubility in nonpolar solvents (e.g., hexane). Typical solubility ranges:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Methanol | ~20 |

| Ethyl Acetate | ~10 |

| (Data inferred from structurally related azides in ). |

Advanced Research Questions

Q. How can thermal decomposition of this compound be mitigated during exothermic reactions?

Strategies include:

- Temperature Control : Maintain reaction temps below 60°C (e.g., ice baths for azide substitutions).

- Dilution : Use high solvent-to-substrate ratios to dissipate heat.

- Inert Additives : Add stabilizing agents like hydroquinone or BHT to quench free radicals.

- Flow Chemistry : Minimize azide accumulation via continuous microreactor systems .

Q. What computational methods predict regioselectivity in Huisgen cycloadditions using this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict reaction pathways. The methyl group’s electron-donating effect lowers the activation energy for 1,3-dipolar cycloaddition at the β-position of alkyne partners. Molecular dynamics simulations further assess solvent effects (e.g., DMSO vs. water) on reaction kinetics .

Q. What challenges arise in enantioselective functionalization of this compound?

Key issues include:

- Steric Hindrance : The methyl group impedes chiral catalyst access (e.g., Ru-phosphine complexes).

- Azide Reactivity : Competing non-enantioselective pathways (e.g., Staudinger reactions). Solutions involve bulky chiral ligands (e.g., Binap) and low-temperature asymmetric catalysis .

Q. How do pH variations affect the stability of this compound?

Under acidic conditions (pH < 4), protonation of the carbonyl oxygen increases azide electrophilicity, accelerating hydrolysis to 3-amino derivatives. Alkaline conditions (pH > 9) promote ring-opening via nucleophilic attack. Stability is optimal in neutral buffers (pH 6–8), validated by HPLC monitoring over 72 hours .

Q. What in silico approaches evaluate the bioactivity of this compound derivatives?

- Molecular Docking : Screens against targets like kinases or GPCRs (e.g., using AutoDock Vina).

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at the 3-position) with antibacterial or antiviral activity.

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic profiles (e.g., CYP450 inhibition risks) .

Q. How can contradictory data on azide reactivity be resolved in mechanistic studies?

Case Study: Discrepancies in reaction rates for Huisgen cycloadditions may stem from solvent polarity or catalyst loading. Multi-variable DOE (Design of Experiments) identifies critical factors (e.g., Cu(I) concentration, solvent dielectric constant). Cross-validation with kinetic isotope effects (KIEs) and Hammett plots clarifies electronic vs. steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.